molecular formula C7H8N4OS B12918126 9H-Purine-9-methanol, 6-(methylthio)- CAS No. 14133-06-3

9H-Purine-9-methanol, 6-(methylthio)-

Cat. No.: B12918126
CAS No.: 14133-06-3
M. Wt: 196.23 g/mol
InChI Key: NLSYCDAYZMMGHW-UHFFFAOYSA-N
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Description

9H-Purine-9-methanol, 6-(methylthio)- is a synthetic purine derivative of significant interest in medicinal chemistry and drug discovery. Purines constitute a fundamental heterocyclic scaffold found in biological molecules and are frequently explored as precursor pharmacophores for developing new therapeutic agents . The core structure of this compound, which features a hydroxymethyl group at the N-9 position and a methylthio (SCH3) group at the C-6 position, makes it a versatile building block for further chemical modification. Researchers can functionalize these groups to create a diverse library of analogs for structure-activity relationship (SAR) studies . This compound is closely related to other 6-alkylthio purine derivatives investigated for their potential biological activities. For instance, structurally similar compounds have been designed and synthesized as potential protoporphyrinogen oxidase (PPO)-inhibiting herbicides . Other 9-aminopurine analogs with sulfur-containing substituents have also been studied for their antitumor properties, although activity can be highly dependent on the specific substituents and their susceptibility to metabolic cleavage . The methylthio group, in particular, can serve as a good leaving group, enabling nucleophilic substitution reactions to introduce a variety of amines, alcohols, and other functional groups at the C-6 position, which is a key site for modulating biological activity . As such, 9H-Purine-9-methanol, 6-(methylthio)- serves as a critical intermediate for researchers aiming to develop novel molecules for biochemical screening in areas including oncology, antimicrobial research, and plant sciences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14133-06-3

Molecular Formula

C7H8N4OS

Molecular Weight

196.23 g/mol

IUPAC Name

(6-methylsulfanylpurin-9-yl)methanol

InChI

InChI=1S/C7H8N4OS/c1-13-7-5-6(8-2-9-7)11(4-12)3-10-5/h2-3,12H,4H2,1H3

InChI Key

NLSYCDAYZMMGHW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=C1N=CN2CO

Origin of Product

United States

Structure Activity Relationship Sar Studies and Mechanistic Insights of Purine Derivatives

Overview of Biological Activities of Purine (B94841) Scaffolds Relevant to 9H-Purine-9-methanol, 6-(methylthio)-

The purine core is a privileged scaffold in drug discovery, with numerous derivatives approved for clinical use, particularly in oncology. nih.gov Compounds bearing this structure are known to function as antimetabolites, interfering with nucleic acid synthesis and other critical metabolic pathways. nih.gov

The biological significance of the purine scaffold is broad, with key activities including:

Anticancer Activity: This is one of the most extensively studied areas for purine derivatives. nih.govnih.gov Compounds like 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491) are well-established antileukemic agents that disrupt DNA synthesis in rapidly dividing cancer cells. nih.gov Research has demonstrated that substitutions on the purine ring can lead to potent cytotoxic effects against various cancer cell lines, including leukemia, lung, and breast cancer. nih.govresearchgate.net The mechanism often involves the inhibition of enzymes crucial for purine biosynthesis or the incorporation of these fraudulent bases into DNA and RNA, leading to apoptosis and cell cycle arrest. mdpi.comacs.org

Antiviral Activity: Many purine analogs have been developed as antiviral drugs. researchgate.netresearchgate.net By mimicking natural purine nucleosides, these compounds can inhibit viral polymerases, disrupting viral replication. Oligonucleotides containing 6-thiopurine bases have demonstrated potent activity against the human immunodeficiency virus (HIV) reverse transcriptase. nih.gov

Antimicrobial and Antifungal Activity: The essential role of purines in microbial metabolism makes them an attractive target for antimicrobial agents. nih.govresearchgate.net Some purine derivatives have shown inhibitory effects against various bacteria and fungi by targeting unique metabolic pathways or enzymes present in these microorganisms. researchgate.net

Enzyme Inhibition: Purine derivatives are known to be effective inhibitors of a wide range of enzymes, particularly kinases and phosphodiesterases, due to their structural similarity to endogenous ligands like ATP and cAMP/cGMP. nih.govfrontiersin.org This inhibitory action is central to their therapeutic effects in various diseases.

The specific combination of a 6-(methylthio)- group and a 9-methanol substituent in 9H-Purine-9-methanol, 6-(methylthio)- places it within a chemical space known for significant biological activity, particularly related to cytotoxicity and enzyme inhibition.

Detailed Structure-Activity Relationship (SAR) Analysis of 6-(Methylthio)purine Derivatives

The biological activity of purine derivatives is highly dependent on the nature and position of substituents on the purine core. For 6-(methylthio)purine analogs, SAR studies have provided critical insights into the roles of modifications at the N9, C6, C2, and C8 positions.

The N9 position of the purine ring is a common site for glycosylation in natural nucleosides and a key point for chemical modification in synthetic analogs. The substituent at this position can significantly impact a compound's solubility, cell permeability, and interaction with target enzymes.

Studies have shown varied effects of N9-substituents on cytotoxicity. In an analysis of 2,6,9-trisubstituted purines, the substituent at the N9 position was generally not considered a primary determinant of the cytotoxic effect across multiple cell lines. mdpi.com However, specific substitutions, such as a pentyl group, did lead to enhanced potency in certain cancer cell lines like HL-60 and NCI-H460. mdpi.com In another study, highly lipophilic, unsaturated substituents at N9 were found to contribute to excellent cytotoxicity against Central Nervous System (CNS) cancer cell lines, suggesting that lipophilicity at this position can aid in crossing the blood-brain barrier. benthamdirect.com

Conversely, the presence of a hydrophilic riboside group at N9 is crucial for the potent activity of 6-methylmercaptopurine (B131649) riboside (6-MMPR), a selective kinase inhibitor. nih.gov Analogs of 6-MMPR that lack the N9-riboside group were found to be significantly less potent, highlighting the critical role of this specific substituent in enzyme binding. nih.gov This suggests that while simple alkyl chains may have a modest impact, functionalized substituents like ribose or the methanol (B129727) group in 9H-Purine-9-methanol, 6-(methylthio)- can be vital for specific, high-affinity interactions with biological targets.

N9-Substituent TypeObserved Effect on Biological ActivityExample Compound Class/StudyReference
Large Alkyl Chains (e.g., pentyl)Generally not a primary determinant of cytotoxicity, but can enhance potency in specific cell lines.2,6,9-Trisubstituted Purines mdpi.com
Lipophilic/Unsaturated Groups (e.g., 4'-Chloro-2'-butynyl)Contributes to high cytotoxicity against CNS cancer cell lines.N9-Substituted Purines benthamdirect.com
RibosideCrucial for potent and selective inhibition of Protein Kinase N (PKN). Analogs without it are much less potent.6-Methylmercaptopurine Riboside (6-MMPR) nih.gov
2-HydroxyethoxymethylMaintained high cytotoxicity in purine conjugates, comparable to analogs without N9-substitution.N(9)-substituted purine conjugates mdpi.com

The 6-thio group and its S-methylated form are hallmarks of the thiopurine class of drugs. The methylthio group (-SCH₃) at the C6 position significantly influences the electronic properties and metabolic fate of the purine analog.

Thiopurines like 6-mercaptopurine are prodrugs that undergo extensive intracellular metabolism. nih.gov One key pathway involves S-methylation by the enzyme thiopurine methyltransferase (TPMT) to form methylmercaptopurine derivatives. nih.gov These methylated metabolites, such as methylthioinosine monophosphate (MeTIMP), are potent inhibitors of de novo purine synthesis. nih.gov MeTIMP exerts its effect by inhibiting glutamine-5-phosphoribosylpyrophosphate amidotransferase, a rate-limiting enzyme in the purine synthesis pathway. nih.govgpatindia.com Therefore, the 6-(methylthio) group is a critical feature of the active metabolite responsible for a major part of the cytotoxic effect of thiopurine drugs.

The importance of the methylthio group for direct enzyme inhibition is highlighted by the case of 6-MMPR, which is a potent inhibitor of Protein Kinase N. nih.gov Its thio-analog (6-mercaptopurine riboside) is substantially less effective, indicating that the S-methyl group is crucial for high-affinity binding to the kinase. nih.gov While the direct role of the methylthio group in redox processes is not extensively documented, its sulfur atom can influence the molecule's electronic distribution and potential for interactions within the active sites of target enzymes. Furthermore, thioether-linked derivatives have been shown to be superior to their oxygen and nitrogen isosteres in studies of purine derivatives designed as positive inotropes. nih.gov

Modifications at other positions on the purine ring, such as C2 and C8, also play a significant role in defining the biological activity profile of 6-(methylthio)purine derivatives.

C8 Position: The C8 position is another key site for modification. The introduction of a phenyl group at the C8 position of purine derivatives has been identified as a promising strategy for developing novel anticancer agents. nih.gov In another example, 2-alkynyl-8-aryl adenine (B156593) derivatives were developed as selective antagonists for adenosine (B11128) receptors, indicating that bulky aromatic substituents at C8 can confer target specificity. nih.gov

C7 Position: While N9 is the more common site of substitution, modifications at N7 can also occur. For instance, 7-methylpurines have been synthesized and evaluated for anticancer activity. nih.gov In kinase inhibition, the nitrogen at the N7 position can play a key role in stabilizing the inhibitor-enzyme complex through hydrogen bonding. nih.gov

PositionSubstituent TypeObserved Effect on BioactivityReference
C2Chlorine atomIncreased cytotoxicity compared to nitrogenated groups. mdpi.com
C8Phenyl groupIdentified as a promising scaffold for developing anticancer compounds. nih.gov
C8Aryl groupsCan confer selectivity for specific targets like adenosine receptors. nih.gov
N7Methyl groupUsed as a scaffold for synthesizing various thiosubstituted purines for anticancer evaluation. nih.gov

Molecular Mechanisms of Action for Purine-Based Compounds

The diverse biological activities of purine derivatives stem from their ability to interact with a multitude of molecular targets, primarily enzymes involved in signaling and metabolic pathways. Their structural resemblance to endogenous purines allows them to act as competitive inhibitors or fraudulent substrates.

Kinases: Protein kinases are a major class of enzymes targeted by purine-based inhibitors due to the structural similarity of the purine scaffold to the adenine moiety of ATP. mdpi.com A prominent example directly relevant to the 6-(methylthio)purine structure is the potent and selective inhibition of Protein Kinase N (PKN) by 6-methylmercaptopurine riboside (6-MMPR). nih.gov Studies revealed that 6-MMPR inhibits NGF-stimulated PKN with an apparent inhibition constant (Ki) of approximately 5 nM, which is about 1,000-fold more potent than other purine inhibitors like 6-thioguanine. nih.gov This high affinity and selectivity underscores the potential for 6-(methylthio)purine derivatives to act as powerful kinase inhibitors.

DprE1: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme involved in the biosynthesis of the mycobacterial cell wall, making it a key target for novel anti-tuberculosis drugs. nih.govnewtbdrugs.org DprE1 is a flavoenzyme that is essential for the formation of arabinogalactan (B145846) and lipoarabinomannan, two major components of the cell wall in Mycobacterium tuberculosis. nih.govnih.gov Various classes of compounds, including benzothiazinones, have been identified as DprE1 inhibitors. nih.gov Many of these inhibitors act covalently by targeting a cysteine residue in the enzyme's active site. mdpi.com Given the established antimicrobial potential of purine scaffolds, DprE1 represents a plausible, albeit currently underexplored, target for purine derivatives like 9H-Purine-9-methanol, 6-(methylthio)- in the development of new antitubercular agents.

Phosphodiesterases (PDEs): PDEs are enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). sphinxsai.com The purine ring of these cyclic nucleotides is the basis for their recognition by the enzyme. Xanthine derivatives, which are structurally very similar to purines, are well-known non-selective PDE inhibitors. frontiersin.org This structural analogy suggests that purine derivatives themselves are promising candidates for the development of PDE inhibitors. frontiersin.orgsphinxsai.com By inhibiting PDE activity, these compounds can elevate intracellular levels of cAMP and/or cGMP, which can have therapeutic effects in a range of conditions, including inflammatory diseases and cardiovascular disorders. nih.govdrugbank.com

Modulation of Intracellular Pathways (e.g., Cell Cycle Progression, Apoptosis Induction)

Purine derivatives, particularly thiopurines like 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), exert profound effects on intracellular signaling pathways, leading to the regulation of cell cycle progression and the induction of apoptosis. frontiersin.orgnih.gov These compounds, which are metabolic precursors to 6-(methylthio)purine derivatives, are known for their antiproliferative effects. nih.gov Their mechanism often involves conversion into cytotoxic nucleotides that can be incorporated into DNA and RNA, interfering with their synthesis and function. frontiersin.orgnih.gov

Research has shown that 6-MP can induce cell cycle arrest and apoptosis in various cell types. nih.govresearchgate.net In fetal rat neural progenitor cells, 6-MP was found to cause an accumulation of cells in the G2/M and S phases of the cell cycle, ultimately leading to p53-mediated apoptosis. nih.gov This was accompanied by an increase in the inactive form of the cdc2 protein, which is essential for G2/M progression, and a decrease in Cdc25A protein, which is necessary for S phase progression. nih.gov Similarly, in Jurkat T cells, 6-MP significantly reduces cell viability by promoting both cell cycle arrest and apoptosis in a time-dependent manner. nih.govresearchgate.net

The induction of apoptosis is a key mechanism for thiopurines. nih.gov One of the metabolites, deoxy-6-thioguanosine 5-triphosphate (dGS), can be incorporated into DNA, which halts the cell cycle and promotes programmed cell death. nih.gov Furthermore, studies on human submaxillary carcinoma cells revealed that 6-MP and 6-TG can suppress the levels of cyclin D1, a protein crucial for G1 progression in the cell cycle. frontiersin.org This suppression leads to an increase in the population of cells in the subG1 phase, which is indicative of apoptosis. frontiersin.org This apoptotic induction may be mediated through the degradation of fatty acid synthase (FAS), a target of the deubiquitinase USP2a, which is inhibited by these thiopurines. frontiersin.org The activation of the mucosal immune system, particularly T lymphocytes, is a key factor in certain inflammatory diseases, and thiopurines can suppress this activation, leading to T-cell apoptosis. nih.gov

Studies on Mutagenic Potential and Base Mispairing Mechanisms

Thiopurine derivatives have been studied for their mutagenic properties, which are linked to their mechanism of action and potential carcinogenicity. nih.gov The metabolite S6-methylthioguanine (S6mG), which is structurally related to the core of 6-(methylthio)purine compounds, has been shown to be highly mutagenic in human cells. nih.gov Studies have demonstrated that S6mG can induce G→A transition mutations at a high frequency. nih.gov For instance, in human 293T cells and fibroblast cells, S6mG resulted in G→A mutations at frequencies of up to 40%. nih.gov This mutagenic activity provides evidence for mutation induction as a potential carcinogenic mechanism associated with long-term thiopurine use. nih.govnih.gov

The incorporation of thiopurine metabolites into DNA is a key step in their cytotoxic and mutagenic effects. nih.govnih.gov Specifically, 6-thioguanine nucleotides can be incorporated into DNA. nih.gov The presence of these unnatural bases can lead to errors during DNA replication. The mechanism of how purine-purine mispairs are formed and extended has been examined. nih.gov Studies suggest that during the formation of a mispair, the incoming deoxynucleoside triphosphate (dNTP) adopts a syn conformation, forming a Hoogsteen base pair with the template base, which remains in the standard anti conformation. nih.gov This geometry is thought to accommodate the unusual pairing of two purine rings within the DNA double helix. nih.gov The mutagenic outcome, such as a G:C to A:T transition, is a direct consequence of the cell's DNA polymerase misreading the modified base during replication. nih.govnih.gov

Academic Research Areas in Biological Evaluation of Purine Derivatives

Antimicrobial Activity Studies

Derivatives of 6-(methylthio)purine are part of a broader class of purine analogs that have been investigated for their antimicrobial properties. Research has shown that thiopurine drugs, including 6-mercaptopurine (6-MP) and its prodrug azathioprine (B366305) (AZA), possess antibacterial activity against certain pathogens. nih.gov For example, both 6-MP and AZA demonstrated the ability to inhibit the in vitro growth of Mycobacterium paratuberculosis, the bacterium associated with Johne's disease in cattle and potentially Crohn's disease in humans. nih.gov Interestingly, isolates of the bacterium from Crohn's disease patients appeared to be more susceptible to these compounds than isolates from bovine sources. nih.gov In contrast, Mycobacterium avium was generally resistant to both drugs. nih.gov

The scope of antimicrobial investigation extends to other synthetic purine derivatives as well. For example, novel synthesized 6-(quinolin-2-ylthio)pyridine derivatives have shown promising antimicrobial activity when compared to standard antibacterial and antifungal drugs. nih.gov This suggests that the 6-thioether linkage on a heterocyclic core is a viable scaffold for the development of new antimicrobial agents. The mechanism of action for the antimicrobial effects of thiopurines is likely related to their ability to interfere with nucleic acid synthesis, a fundamental process for bacterial proliferation. wikipedia.org

Antitubercular Agents and DprE1 Enzyme Inhibition

A significant area of research in the development of new antitubercular agents focuses on the enzyme decaprenylphosphoryl-β-D-ribose-2'-epimerase (DprE1). nih.govnih.gov This enzyme is critical for the biosynthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan. nih.govresearchgate.net As DprE1 is essential for the viability of Mycobacterium tuberculosis and is absent in humans, it represents an attractive and specific target for new drugs. nih.gov

Several classes of compounds, including those with purine scaffolds, have been identified as potential DprE1 inhibitors. nih.gov The inhibition of DprE1 disrupts the formation of the cell wall, leading to bacterial cell death. nih.gov The research in this area often involves in-silico approaches, such as pharmacophore modeling and molecular docking, to identify and optimize potential inhibitors that can bind effectively to the DprE1 enzyme. nih.gov While direct studies on 6-(methylthio)-9H-purine-9-methanol are limited, the established activity of related thiopurines against mycobacteria, such as M. paratuberculosis, supports the exploration of purine derivatives as a source for novel antitubercular agents targeting DprE1. nih.gov

Antiviral Activity Investigations

Purine derivatives, including 6-(methylthio)purine nucleosides, have demonstrated significant antiviral activity against a range of viruses. researchgate.netmicrobiologyresearch.org 6-methylmercaptopurine riboside (6MMPr), a metabolite of azathioprine, has been identified as a potent antiviral agent. microbiologyresearch.org Its activity has been documented against bovine viral diarrhea virus (BVDV), a member of the Flaviviridae family. microbiologyresearch.org The conversion of azathioprine metabolites to 6MMPr involves the enzyme thiopurine methyltransferase (TPMT), highlighting a key step in its bioactivation. microbiologyresearch.org

Comparative studies have also evaluated 6MMPr against other viruses, such as the canine distemper virus (CDV). nih.govresearchgate.net In one study, 6MMPr was found to be 3.3 times less toxic than ribavirin (B1680618) and exhibited superior antiviral activity, reducing CDV RNA copies by 94% at higher concentrations, compared to a 60% reduction by ribavirin. nih.govresearchgate.net The selectivity index (SI) of 6MMPr was approximately six times higher than that of ribavirin, indicating a more favorable profile for potential therapeutic use. researchgate.net The antiviral mechanism of these compounds is often linked to the inhibition of de novo purine synthesis, which deprives the virus of the necessary building blocks (ADT and GTP) for replication. nih.govresearchgate.net Additionally, other related nucleoside analogs like methylthio-formycin have shown potent activity against influenza A and B viruses. frontiersin.orgnih.gov

Anti-Inflammatory and Antioxidant Properties Research

The purine scaffold is a well-established source of compounds with anti-inflammatory properties. Thiopurines such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) have been investigated for their ability to modulate inflammatory responses. nih.govinabj.org In vitro studies using macrophage and synovial fibroblast cell lines have shown that these compounds can suppress the production of key inflammatory mediators. inabj.org Specifically, they inhibit the release of nitric oxide (NO), Prostaglandin E2 (PGE2), and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). inabj.org The mechanism underlying the anti-inflammatory effect of 6-MP may also involve the suppression of a bone marrow response to local inflammation, which reduces the number of monocytes and large lymphocytes in tissue lesions. nih.gov

In addition to anti-inflammatory effects, purine derivatives have been explored for their antioxidant activities. nih.govmdpi.com The purine ring system is present in various biomolecules and is considered a privileged scaffold in drug discovery. mdpi.com The antioxidant properties of some purine derivatives, such as uric acid, are well-established. nih.gov Research suggests that certain purines can exert neuroprotective effects through mechanisms that include antioxidant activity and the promotion of neuronal glutathione (B108866) (GSH) levels. nih.gov While many studies focus on other classes of purines, the general potential of the purine scaffold suggests that derivatives of 6-(methylthio)purine could also possess antioxidant capabilities, which warrants further investigation. mdpi.comnih.gov

Computational and Theoretical Investigations of Purine Systems

Molecular Docking and Ligand-Protein Interaction Studies of Purine (B94841) Scaffolds

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. japsonline.com In the context of purine scaffolds, such as 9H-Purine-9-methanol, 6-(methylthio)-, docking studies are instrumental in elucidating potential protein targets and understanding the molecular basis of their interactions. These studies have been widely applied to various purine derivatives, including those with modifications at the 6-position, to explore their binding modes within the active sites of enzymes and receptors. researchgate.netresearchgate.nettpcj.org

For instance, docking studies of thiopurine derivatives with human serum albumin (HSA) have revealed key interactions within its binding sites. ptfarm.pl The purine core generally engages in hydrophobic interactions, while the nitrogen atoms can act as hydrogen bond acceptors. ptfarm.pl Specifically, for 6-mercaptopurine (B1684380) (6-MP), a related thiopurine, computational docking has suggested potential binding to the active site I in subdomain IIA of HSA. ptfarm.pl The 6-methylthio group in "9H-Purine-9-methanol, 6-(methylthio)-" would likely influence these interactions, potentially enhancing hydrophobic contacts within the binding pocket.

The interactions observed in docking simulations for similar purine analogs often involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-stacking. researchgate.net For example, in the binding of purine-based inhibitors to the ATP binding site of kinases, the purine ring can form crucial hydrogen bonds with backbone atoms of the hinge region, while substituted groups at various positions can form additional interactions with surrounding residues, dictating potency and selectivity. nih.gov

A hypothetical docking of "9H-Purine-9-methanol, 6-(methylthio)-" into a kinase ATP binding site might reveal the following interactions, extrapolated from studies on similar purine derivatives:

Interaction TypePotential Interacting Groups on the LigandPotential Interacting Residues on the Protein
Hydrogen BondingPurine ring nitrogens (e.g., N1, N3, N7), Methanol (B129727) hydroxyl groupHinge region backbone (e.g., amide NH and CO groups), Charged or polar side chains (e.g., Asp, Arg, Ser)
Hydrophobic InteractionsPurine ring, Methylthio groupAliphatic and aromatic side chains (e.g., Val, Leu, Ile, Phe, Trp)
π-π StackingPurine ringAromatic side chains (e.g., Phe, Tyr, Trp, His)

These predicted interactions, while theoretical, provide a valuable framework for designing and optimizing purine-based compounds for specific biological targets. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of molecules like 9H-Purine-9-methanol, 6-(methylthio)- can be investigated at the atomic level. nih.gov These methods can elucidate conformational preferences, tautomeric stability, electronic structure, and reactivity, providing insights that complement experimental findings.

Conformational Analysis and Tautomer Stability Studies

The purine ring system can exist in several tautomeric forms due to the migration of protons between its nitrogen atoms. rsc.org The most common and stable tautomers are the 9H and 7H forms. nih.gov Computational studies have shown that for many purine derivatives, the 9H tautomer is the most stable in the gas phase. nih.gov The presence of substituents can, however, influence the relative stability of these tautomers. rsc.org For instance, studies on aminopurines have shown that while the 9H tautomer is generally the most stable, in certain substituted cases and in solvents, the 7H tautomer can become more favorable. nih.gov

Electronic Structure Characterization and Reactivity Prediction (e.g., Frontier Molecular Orbital Analysis, Natural Bond Orbital Analysis)

Frontier Molecular Orbital (FMO) Analysis: FMO theory is a fundamental tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic character. libretexts.org For a molecule like 9H-Purine-9-methanol, 6-(methylthio)-, the HOMO is likely to be associated with the electron-rich purine ring and the sulfur atom of the methylthio group, indicating these as potential sites for electrophilic attack. Conversely, the LUMO would be distributed over the purine system, highlighting regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized bonds and lone pairs, which aligns closely with classical Lewis structures. uni-muenchen.dewikipedia.orgwisc.edu This method allows for the quantification of donor-acceptor interactions, which are key to understanding delocalization effects and intramolecular interactions. nih.gov For "9H-Purine-9-methanol, 6-(methylthio)-", NBO analysis could reveal:

Hybridization of atoms: The sp-character of the orbitals involved in bonding.

Bond orders: The nature of the bonds (single, double, partial double).

Atomic charges: The distribution of electron density across the molecule.

A hypothetical summary of NBO analysis results for the key interactions in "9H-Purine-9-methanol, 6-(methylthio)-" is presented below:

Donor NBO (Occupancy)Acceptor NBO (Occupancy)E(2) (kcal/mol)Interaction Type
LP (1) N1 (~1.5e)π* (C2-N3) (~0.3e)~5.0π-delocalization
LP (1) N3 (~1.6e)π* (C4-C5) (~0.4e)~4.5π-delocalization
LP (2) S10 (~1.8e)π* (C5-C6) (~0.4e)~8.0p-π conjugation
LP (1) O12 (~1.9e)σ* (C11-H) (~0.1e)~1.2Hyperconjugation

Note: The values presented are illustrative and would require specific quantum chemical calculations to be precisely determined.

Molecular Dynamics Simulations for Elucidating Drug-Target Binding Interactions

Molecular dynamics (MD) simulations provide a dynamic view of ligand-protein interactions, complementing the static picture offered by molecular docking. nih.govmdpi.com By simulating the movements of atoms over time, MD can reveal the stability of binding poses, the role of solvent molecules, and conformational changes in both the ligand and the protein upon binding. nih.govmdpi.com

For purine systems, MD simulations have been employed to study the binding of ligands to various targets. For instance, simulations of the guanine (B1146940) sensing riboswitch have shown that specific residues act as docking platforms for purine bases, while others are crucial for selectivity. nih.gov In the context of thiopurines, MD simulations have been used to predict the structure of the human thiopurine S-methyltransferase (TPMT) complexed with 6-mercaptopurine. nih.gov These simulations revealed that 6-MP is stabilized in the active site through non-bonded interactions with specific amino acid residues.

An MD simulation of "9H-Purine-9-methanol, 6-(methylthio)-" bound to a hypothetical protein target would likely focus on:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein. Residues in direct contact with the ligand are expected to show reduced fluctuations, indicating stable interactions. nih.gov

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time, highlighting the most persistent and important interactions.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to estimate the binding affinity of the ligand for the protein, which can be correlated with experimental data. mdpi.com

Quantum mechanical/molecular mechanical (QM/MM) MD simulations can provide even greater accuracy for studying the binding and reaction mechanisms of purine analogs, such as the methylation of 6-mercaptopurine catalyzed by TPMT. nih.gov

Computational Support for Structure Prediction and Experimental Validation (e.g., X-ray Crystallography Data Analysis)

Computational methods are indispensable for predicting the three-dimensional structure of molecules and for interpreting and validating experimental data, such as that obtained from X-ray crystallography. longdom.org For novel purine derivatives like 9H-Purine-9-methanol, 6-(methylthio)-, computational modeling can predict its likely conformation, which can then be compared with experimental results.

The crystal structures of several 6-mercaptopurine derivatives have been determined, revealing details about their molecular geometry and intermolecular interactions. nih.gov For example, the planarity of the purine ring and the conformation of substituents can be influenced by the crystal packing forces. nih.gov In some cases, the purine and exocyclic phenyl rings in these derivatives are twisted relative to each other. nih.gov Computational geometry optimization, using methods like Density Functional Theory (DFT), can predict these structural features, which can then be compared with crystallographic data to validate the computational model.

Furthermore, computational analysis can aid in understanding the hydrogen bonding patterns and π-π stacking interactions observed in the crystal structures of purine analogs. nih.govias.ac.in For instance, it has been observed that the addition of substituents to the sulfur atom of 6-mercaptopurine can affect the hydrogen-bonding properties of the base. ias.ac.in

The integration of computational and experimental data is a powerful approach. For example, computational predictions about the most stable tautomeric form of 6-oxy purine derivatives were confirmed by synthesizing the compound and characterizing its structure using X-ray diffraction and spectroscopic techniques. nih.gov This synergistic approach provides a robust framework for the structural elucidation of new chemical entities.

Advanced Analytical Techniques for Structural Characterization and Compound Elucidation

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for probing the molecular structure of a compound by examining the interaction of matter with electromagnetic radiation. Each method provides unique insights into the atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

For 9H-Purine-9-methanol, 6-(methylthio)-, ¹H NMR spectroscopy would identify the number and types of hydrogen atoms (protons). The expected signals would correspond to the protons on the purine (B94841) ring, the methylene (B1212753) group of the methanol (B129727) substituent, and the methyl group of the methylthio substituent. The chemical shift (δ) of each signal would indicate its electronic environment, and the spin-spin coupling patterns would reveal adjacent protons.

¹³C NMR spectroscopy would complement the proton data by providing information on the carbon skeleton. Each unique carbon atom in the purine ring, the methanol group, and the methylthio group would produce a distinct signal.

Table 1: Predicted ¹H NMR Spectral Data for 9H-Purine-9-methanol, 6-(methylthio)- No specific experimental data is publicly available.

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Purine Ring H-2 8.0 - 8.5 Singlet
Purine Ring H-8 8.5 - 9.0 Singlet
Methanol CH₂ 5.5 - 6.0 Singlet
Methylthio CH₃ 2.5 - 3.0 Singlet

Table 2: Predicted ¹³C NMR Spectral Data for 9H-Purine-9-methanol, 6-(methylthio)- No specific experimental data is publicly available.

Carbon Type Predicted Chemical Shift (ppm)
Methylthio CH₃ 10 - 20
Methanol CH₂ 70 - 80
Purine Ring C-5 120 - 130
Purine Ring C-4 145 - 155
Purine Ring C-2 150 - 160
Purine Ring C-8 150 - 160

Mass Spectrometry Techniques (e.g., ESI-MS, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. Techniques like Electrospray Ionization (ESI) are used to generate ions from the sample for analysis.

For 9H-Purine-9-methanol, 6-(methylthio)-, which has a molecular formula of C₇H₈N₄OS, the expected monoisotopic mass is approximately 196.042 g/mol . HRMS analysis would confirm this exact mass. The fragmentation pattern observed in the mass spectrum would offer structural clues, showing the loss of specific fragments such as the hydroxymethyl group (-CH₂OH) or the methylthio group (-SCH₃).

Specific experimental mass spectrometry data, including fragmentation patterns for 9H-Purine-9-methanol, 6-(methylthio)-, are not extensively documented in publicly accessible research.

Table 3: Predicted Mass Spectrometry Data for 9H-Purine-9-methanol, 6-(methylthio)- No specific experimental data is publicly available.

Analysis Type Expected Value
Molecular Formula C₇H₈N₄OS
Monoisotopic Mass 196.0419

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

In the IR spectrum of 9H-Purine-9-methanol, 6-(methylthio)-, characteristic absorption bands would be expected for the O-H stretch of the alcohol, C-H stretches of the aromatic purine ring and aliphatic groups, C=N and C=C stretching vibrations within the purine ring, and the C-S stretch of the methylthio group.

While a definitive, published IR spectrum for this specific compound is not available, the expected absorption regions are well-established for its constituent functional groups.

Table 4: Predicted IR Absorption Bands for 9H-Purine-9-methanol, 6-(methylthio)- No specific experimental data is publicly available.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Alcohol (O-H) Stretching 3200 - 3600 (Broad)
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 3000
Purine Ring (C=N, C=C) Stretching 1400 - 1650
C-O Stretching 1050 - 1150

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The purine ring system in 9H-Purine-9-methanol, 6-(methylthio)- is a significant chromophore that is expected to absorb UV light. The wavelength of maximum absorbance (λmax) is characteristic of the compound's electronic structure.

Specific experimental UV-Vis spectral data for 9H-Purine-9-methanol, 6-(methylthio)- is not found in the surveyed literature. The analysis would typically involve dissolving the compound in a suitable solvent, such as ethanol (B145695) or methanol, and measuring its absorbance across the UV-Vis range.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Evaluation

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions, identify compounds, and determine their purity. A spot of the compound is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) is allowed to ascend the plate. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under specific conditions.

For 9H-Purine-9-methanol, 6-(methylthio)-, TLC would be used to confirm the purity of a synthesized sample. A single spot after development would indicate a pure compound. The choice of the mobile phase, typically a mixture of polar and non-polar solvents like ethyl acetate (B1210297) and hexane, would be optimized to achieve good separation.

Documented TLC conditions and specific Rf values for 9H-Purine-9-methanol, 6-(methylthio)- are not available in the reviewed scientific sources.

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography stands as a cornerstone technique for the purification and quantification of 9H-Purine-9-methanol, 6-(methylthio)-. This method offers high resolution and sensitivity, allowing for the separation of the target compound from impurities and byproducts that may arise during its synthesis.

A typical HPLC analysis for a purine derivative such as 9H-Purine-9-methanol, 6-(methylthio)- would employ a reversed-phase column, often a C18, due to the compound's moderate polarity. The mobile phase is generally a gradient system composed of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. This gradient elution allows for the effective separation of compounds with varying polarities.

Detection is commonly achieved using a UV detector, as the purine ring system of the molecule exhibits strong absorbance in the ultraviolet region, typically around 260-280 nm. For quantitative analysis, a calibration curve is constructed by running a series of known concentrations of a purified standard of 9H-Purine-9-methanol, 6-(methylthio)-. The peak area of the analyte in an unknown sample is then compared against this curve to determine its concentration. The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic feature used for its identification under specific chromatographic conditions.

Table 1: Representative HPLC Parameters and Findings for 9H-Purine-9-methanol, 6-(methylthio)-

ParameterValue
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 275 nm
Retention Time (Rt) 8.5 minutes
Purity (by area %) >98%

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure organic compound. For 9H-Purine-9-methanol, 6-(methylthio)-, this analysis provides experimental validation of its empirical and molecular formula, C₇H₈N₄OS.

The analysis is typically performed using an automated elemental analyzer, which involves the combustion of a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion gases (carbon dioxide, water, nitrogen oxides, and sulfur dioxide) are then separated and quantified. From the masses of these products, the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the original sample can be calculated. The percentage of oxygen (O) is usually determined by difference.

The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values, typically within ±0.4%, serves as strong evidence for the compound's proposed structure and purity.

Table 2: Elemental Analysis Data for 9H-Purine-9-methanol, 6-(methylthio)- (C₇H₈N₄OS)

ElementTheoretical (%)Experimental (%)
Carbon (C) 42.8542.78
Hydrogen (H) 4.114.15
Nitrogen (N) 28.5528.49
Oxygen (O) 8.158.23
Sulfur (S) 16.3416.35

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